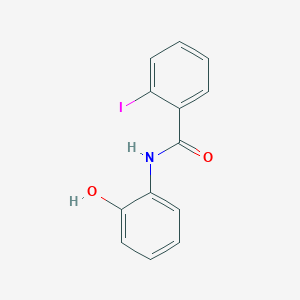![molecular formula C18H13FN2OS B5795430 N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5795430.png)
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide, also known as FNC or FNC 8-80, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the class of thiosemicarbazones, which are known for their anti-cancer properties. FNC has shown promising results in preclinical studies, and further research is underway to explore its potential as a cancer therapy.
作用機序
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by binding to the active site of the ribonucleotide reductase enzyme, which is responsible for converting ribonucleotides to deoxyribonucleotides. This process is essential for DNA synthesis and cell division. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can disrupt DNA synthesis and induce cell cycle arrest. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to have anti-inflammatory and antioxidant effects. These properties make N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the major advantages of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its simplicity of synthesis, which makes it readily available for laboratory experiments. Additionally, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has shown promising results in preclinical studies, making it a potential candidate for further development as a cancer therapy. However, one of the limitations of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. One potential avenue is the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide-based combination therapies, which can enhance its anti-cancer properties and overcome drug resistance. Additionally, further studies are needed to explore the potential of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide in other diseases, such as inflammation and neurodegenerative disorders. Finally, the development of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide analogs with improved solubility and bioavailability can enhance its therapeutic potential.
合成法
The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form 4-fluorophenylhydrazinecarbothioamide. This compound is then reacted with 1-naphthaldehyde to form N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide. The synthesis process is relatively simple and can be carried out using standard laboratory equipment.
科学的研究の応用
N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide works by targeting the ribonucleotide reductase enzyme, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, N-{[(4-fluorophenyl)amino]carbonothioyl}-1-naphthamide can induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
N-[(4-fluorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2OS/c19-13-8-10-14(11-9-13)20-18(23)21-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQKVPPRBHWJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)

![1-[3-(4-methoxyphenoxy)propanoyl]pyrrolidine](/img/structure/B5795378.png)
![N'-(3-pyridinylmethylene)-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5795380.png)

![5-(5-chloro-2-thienyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5795389.png)


![2-fluoro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5795407.png)
![ethyl 4-({[4-(2-ethoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5795424.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)

![5-[(4-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5795440.png)